Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl-
Description
Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl-) (CAS: 70660-59-2) is a symmetrically substituted urea derivative characterized by a 1,4-cyclohexanediyl backbone linking two urea groups. Each urea moiety is further substituted with diethyl groups (N',N'-diethyl), resulting in the molecular formula C₁₆H₃₂N₄O₂ and a molecular weight of 336.45 g/mol . The cyclohexane ring introduces conformational rigidity, while the diethyl substituents enhance lipophilicity compared to simpler alkyl or aryl groups. Its structural features make it a candidate for studying steric effects and solubility modulation in urea-based systems.
Properties
CAS No. |
70660-59-2 |
|---|---|
Molecular Formula |
C16H32N4O2 |
Molecular Weight |
312.45 g/mol |
IUPAC Name |
3-[4-(diethylcarbamoylamino)cyclohexyl]-1,1-diethylurea |
InChI |
InChI=1S/C16H32N4O2/c1-5-19(6-2)15(21)17-13-9-11-14(12-10-13)18-16(22)20(7-3)8-4/h13-14H,5-12H2,1-4H3,(H,17,21)(H,18,22) |
InChI Key |
RBHBFTQEIDXUJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1CCC(CC1)NC(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of diethylamine with 1,4-cyclohexanediylbis(isocyanate) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanedione derivatives, while reduction can produce cyclohexylamine derivatives .
Scientific Research Applications
Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The cyclohexane ring and diethyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl-) and analogous compounds:
Structural and Functional Differences
Backbone Rigidity :
- The 1,4-cyclohexanediyl backbone in the target compound introduces conformational rigidity compared to the flexible methylene bridge in N,N'-Methylenebis(urea) . This rigidity may influence crystallinity and thermal stability.
- In contrast, ISRIB replaces the urea groups with acetamide linkages, enabling interactions with biological targets like stress-response proteins .
Substituent Effects: Diethyl groups (target compound) provide moderate lipophilicity, balancing solubility in polar and nonpolar solvents. 2-Ethylhexyl and 3,7-dimethyloctyl substituents (CAS 500102-46-5 and 500102-49-8) increase molecular weight and hydrophobicity, making these derivatives more suitable for lipid-based formulations . Chlorophenoxy groups in ISRIB enhance bioactivity but reduce solubility in aqueous media .
Applications: The target compound and its alkyl-substituted analogs are primarily research tools for studying urea chemistry.
Physicochemical Properties
- Lipophilicity :
- Solubility :
- Thermal Stability :
- Cyclohexane-backbone derivatives exhibit higher thermal stability (decomposition >200°C) compared to methylene-bridged ureas .
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